1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Overview
Description
1-(2-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid, also known as 2-methyl-1H-cyclopenta[c]pyrazole-3-carboxylic acid, is an organic compound with a molecular formula of C10H9NO2. It is a cyclopenta[c]pyrazole derivative and is derived from the condensation of 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid and formaldehyde. This compound is used in various scientific research applications, and it has been studied for its biochemical and physiological effects.
Scientific Research Applications
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Scientific Field: Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- The pyrazole moiety has many pharmacological functions .
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Scientific Field: Anticancer Research
- A synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis .
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Scientific Field: Coordination Chemistry
- Mononuclear complexes [Cd (HMPCA)2 (H2O)4] (1) and [Co (H2MPCA)2 (DMF)2 (H2O)2]Cl2 (2), and 3D coordination polymer [Cd3Cl2 (HMPCA)4 (H2O)2]·2H2O (3) (H2MPCA = 3-methyl-1H-pyrazole-4-carboxylic acid) were synthesized and characterized by elemental analysis, IR spectra, thermogravimetric analysis, and X-ray single-crystal .
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Scientific Field: Aryl Hydrocarbon Receptor (AHR) Antagonism
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Scientific Field: Histone Deacetylase (HDAC) Inhibition
- Scientific Field: Aryl Hydrocarbon Receptor (AHR) Antagonism
properties
IUPAC Name |
1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-2-3-7-11(9)16-12-8-4-6-10(12)13(15-16)14(17)18/h2-3,5,7H,4,6,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUHAOPZKGYUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(CCC3)C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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